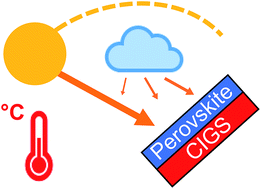Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†
Sustainable Energy & Fuels Pub Date: 2019-06-07 DOI: 10.1039/C9SE00237E
Abstract
The annual energy yields for metal halide perovskite/copper indium gallium diselenide (CIGS) tandem photovoltaics have been calculated for 16 different bandgap combinations, using both 2 terminal and 4 terminal device designs, with fixed-tilt mounting as well as 1- and 2-axis tracking. Measured complex index of refraction data were used for the materials comprising the devices, and hourly irradiance data were extracted from Version 3 of the National Solar Radiation Database. Simulations were performed for Toledo OH, Golden CO, Phoenix AZ, and New Orleans LA, and the effect of local temperature variation was also considered. The combination of irradiance and temperature variations throughout the year cause different devices to be optimal at different times of the year. Interestingly, devices constructed to maximize AM1.5 photoconversion efficiency do not necessarily maximize the annual energy yield. A detailed analysis of the monthly energy yields at the different locations reveals the interplay between the changing light and temperature conditions. Over the course of the year these effects average to some degree so that annual energy yields that are close to the maximum possible value can be achieved by several different tandem device designs. The conclusions are valid for devices made with relatively thin perovskite layers, such as those used in champion efficiency devices. When the perovskite layers are thicker, however, the device is less tolerant to variation. Our results show that close matching of bandgap pairs is not essential for the fabrication of high-performance tandems. These findings should allow manufacturing efforts to proceed without the need for precise compositional control during formation of the absorber layers.


Recommended Literature
- [1] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [2] Synthesis and antimicrobial activity of novel bis-benzimidazolium salts†
- [3] Contents pages
- [4] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [5] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [6] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [7] Molecular assembly of a squaraine dye with cationic surfactant and nucleotides: its impact on aggregation and fluorescence response†
- [8] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [9] Contents
- [10] Mesoporous materials with zeolite framework: remarkable effect of the hierarchical structure for retardation of catalyst deactivation†

Journal Name:Sustainable Energy & Fuels
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 143317-90-2
-
CAS no.: 175696-73-8









